Cas no 130427-04-2 (3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester)

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester is a quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a reactive ester group and an amino substituent, making it a versatile intermediate for further functionalization. The compound’s quinoline core offers stability and aromaticity, while the 2-oxo-1,2-dihydro moiety enhances its reactivity in heterocyclic transformations. The methyl ester group improves solubility and facilitates derivatization under mild conditions. This product is particularly valuable in medicinal chemistry for the development of biologically active compounds, owing to its balanced reactivity and structural modularity. Proper handling and storage are recommended to maintain its integrity.
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester structure
130427-04-2 structure
Product Name:3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester
CAS No:130427-04-2
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD01559925
CID:1225839
PubChem ID:658173
Update Time:2025-10-05

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester
    • methyl 4-amino-2-oxo-1H-quinoline-3-carboxylate
    • SB70471
    • methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
    • DTXSID50349714
    • 130427-04-2
    • CHEMBL1337069
    • AKOS005573661
    • SR-01000363217-1
    • SFDOHYBYVRFLCE-UHFFFAOYSA-N
    • Oprea1_011964
    • SCHEMBL1622440
    • HMS2330J23
    • methyl 4-amino-2-hydroxyquinoline-3-carboxylate
    • SR-01000363217
    • Oprea1_052584
    • AKOS000624578
    • STK641829
    • SMR000039101
    • MLS000078955
    • MDL: MFCD01559925
    • Inchi: 1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-5H,1H3,(H3,12,13,14)
    • InChI Key: SFDOHYBYVRFLCE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(NC2C=CC=CC=2C=1N)=O)=O

Computed Properties

  • Exact Mass: 218.0692
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • PSA: 85.44

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester Pricemore >>

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Additional information on 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester

Comprehensive Overview of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester (CAS No. 130427-04-2)

The compound 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester, identified by its CAS No. 130427-04-2, is a specialized quinoline derivative with significant applications in pharmaceutical and chemical research. This molecule features a quinoline core substituted with an amino group, a carboxylic acid ester, and a keto functionality, making it a versatile intermediate in organic synthesis. Its structural uniqueness has garnered attention in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

In recent years, the demand for quinoline-based compounds has surged due to their broad biological activities. Researchers are increasingly exploring 4-amino-2-oxoquinoline derivatives for their potential in targeting enzyme inhibition and modulating cellular pathways. The methyl ester moiety in this compound enhances its solubility and bioavailability, which is critical for preclinical studies. This aligns with the growing trend of optimizing drug-like properties in early-stage research.

The synthesis of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester typically involves multi-step reactions, including cyclization and esterification. Advanced techniques like microwave-assisted synthesis and catalyzed coupling reactions have been employed to improve yields and reduce environmental impact—a key focus in modern green chemistry. These methods address the industry's shift toward sustainable practices, a topic frequently searched by professionals in the field.

Analytical characterization of this compound relies on techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards, a priority for regulatory compliance in pharmaceutical applications. The rise of AI-assisted molecular analysis has further streamlined this process, reflecting the integration of technology in chemical research.

Beyond pharmaceuticals, CAS No. 130427-04-2 has shown promise in material science, particularly in the design of organic semiconductors and fluorescent probes. Its conjugated quinoline system enables unique photophysical properties, making it valuable for optoelectronic devices. This dual applicability in life sciences and advanced materials has positioned it as a compound of interdisciplinary interest.

Safety and handling protocols for this compound emphasize standard laboratory precautions, given its non-hazardous classification. Proper storage conditions—such as protection from moisture and light—are recommended to maintain stability. These guidelines align with best practices shared in laboratory safety forums and chemical database resources, which are commonly referenced by researchers.

In summary, 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester represents a compelling case study in the convergence of medicinal chemistry and materials science. Its structural features, synthetic accessibility, and multifunctional applications make it a subject of ongoing investigation. As research trends evolve toward multi-target drug design and sustainable synthesis, this compound is likely to remain relevant in scientific discourse.

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